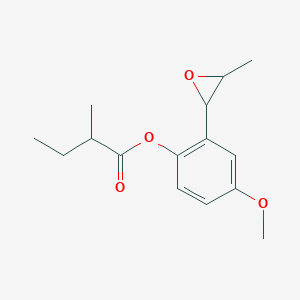
Butanoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thellungianin g, also known as EPB, belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. Thellungianin g is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, thellungianin g is primarily located in the membrane (predicted from logP). Outside of the human body, thellungianin g can be found in anise. This makes thellungianin g a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
1. Insect Pest Control Agents
Butanoic acid derivatives, including 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester, have been investigated for their potential application in insect pest control. These derivatives are part of a class known as juvenogens, which are biochemically activated insect hormonogenic compounds. Their synthesis involves the use of chiral precursors and transesterification mediated by Candida antarctica lipase (Wimmer et al., 2007).
2. Synthesis of Aromatic Allenic Ethers
Butanoic acid esters have been used in the synthesis of new aromatic allenic ethers. These compounds were isolated from the fungus Xylaria sp. and their structures were determined through spectroscopic data and 2D NMR experiments (Wang et al., 2008).
3. Enzymatic Resolution of Esters
Research on the enzymatic hydrolysis of butanoic esters, including those similar to 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester, has been conducted. This study focused on achieving high enantioselectivity using different lipases (Waagen et al., 1993).
4. Chromatographic Analysis of Fermentation Products
Butanoic acid derivatives have been evaluated as internal standards for chromatographic analysis of acidic fermentation end-products. This research provides insights into the effective separation and analysis of complex biochemical mixtures (Silva, 1995).
5. Essential Oil Components
Essential oils derived from Pimpinella diversifolia were found to contain butanoic acid esters as major components. The analysis of these components provides valuable information for understanding the chemical composition of essential oils (Bottini et al., 1985).
Propiedades
Número CAS |
97180-28-4 |
|---|---|
Nombre del producto |
Butanoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester |
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
[4-methoxy-2-(3-methyloxiran-2-yl)phenyl] 2-methylbutanoate |
InChI |
InChI=1S/C15H20O4/c1-5-9(2)15(16)19-13-7-6-11(17-4)8-12(13)14-10(3)18-14/h6-10,14H,5H2,1-4H3 |
Clave InChI |
VXWVNVFBEJTTKA-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)OC1=C(C=C(C=C1)OC)C2C(O2)C |
SMILES canónico |
CCC(C)C(=O)OC1=C(C=C(C=C1)OC)C2C(O2)C |
Otros números CAS |
97180-28-4 |
Sinónimos |
2-(1',2'-epoxy)-4-methoxyphenyl-2-methylbutyrate thellungianin G |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



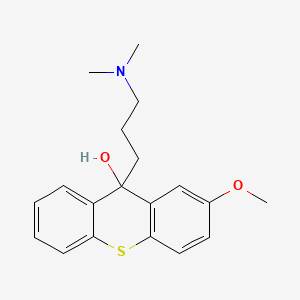


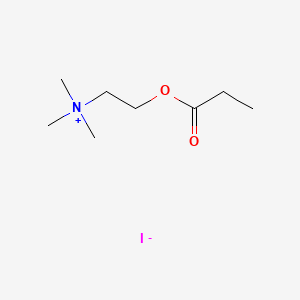
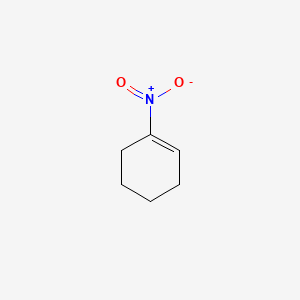
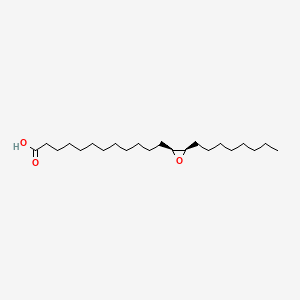
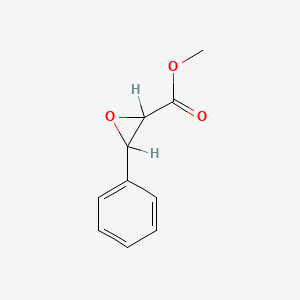
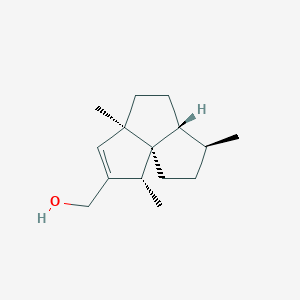
![N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1209908.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide](/img/structure/B1209909.png)
![N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-cyclopropyl-4-thiadiazolecarboxamide](/img/structure/B1209910.png)
![N-[4-[oxo-(2-pyridinylamino)methyl]phenyl]-2-furancarboxamide](/img/structure/B1209912.png)
![N-(3-methylbutyl)-1-[(5-methyl-2-furanyl)methyl]-4-piperidinecarboxamide](/img/structure/B1209914.png)
![1-(4-Cyanophenyl)-3-[1-[(4-methoxyphenyl)methyl]-2-oxo-3-pyridinyl]urea](/img/structure/B1209915.png)